Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol
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Overview
Description
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are added using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the cyclopentanol ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the sugar moiety.
Uniqueness
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups
Properties
Molecular Formula |
C11H15N5O2 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(1S,2S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)2-8(7)18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,8+/m1/s1 |
InChI Key |
GDBHXWQUNZFPRV-CSMHCCOUSA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)CO |
Canonical SMILES |
C1C(CC(C1N2C=NC3=C(N=CN=C32)N)O)CO |
Origin of Product |
United States |
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